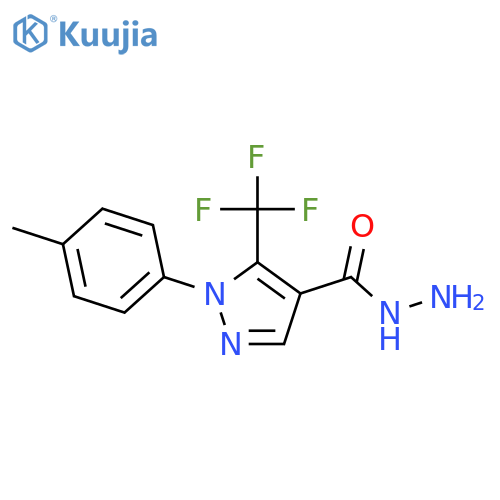Cas no 618090-91-8 (1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide)

618090-91-8 structure
商品名:1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide 化学的及び物理的性質
名前と識別子
-
- 5-(TRIFLUOROMETHYL)-1-PARA-TOLYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE
- 1-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE
- 1-p-Tolyl-5-trifluoromethyl-1H-pyrazole-4-carboxylicacidhydrazide
- 1-(4-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carbohydrazide
- 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
- 5-(Trifluoromethyl)-1-p-tolyl-1H-pyrazole-4-carbohydrazide
- AKOS022833677
- 618090-91-8
- 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
-
- MDL: MFCD03934815
- インチ: InChI=1S/C12H11F3N4O/c1-7-2-4-8(5-3-7)19-10(12(13,14)15)9(6-17-19)11(20)18-16/h2-6H,16H2,1H3,(H,18,20)
- InChIKey: JHHXEVPETPWJRU-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(N2C(C(F)(F)F)=C(C(NN)=O)C=N2)C=C1
計算された属性
- せいみつぶんしりょう: 284.08849547g/mol
- どういたいしつりょう: 284.08849547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 355
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 72.9Ų
1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M235855-500mg |
1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide |
618090-91-8 | 500mg |
$ 740.00 | 2022-06-04 | ||
| Fluorochem | 033642-5g |
1-p-Tolyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid hydrazide |
618090-91-8 | 95% | 5g |
£1282.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626570-250mg |
1-(P-tolyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide |
618090-91-8 | 98% | 250mg |
¥2520.00 | 2024-05-06 | |
| A2B Chem LLC | AG76586-5g |
1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide |
618090-91-8 | 97% | 5g |
$1087.00 | 2024-04-19 | |
| A2B Chem LLC | AG76586-1g |
1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide |
618090-91-8 | 97% | 1g |
$387.00 | 2024-04-19 | |
| Chemenu | CM522917-1g |
1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide |
618090-91-8 | 95% | 1g |
$244 | 2022-06-10 | |
| Fluorochem | 033642-1g |
1-p-Tolyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid hydrazide |
618090-91-8 | 95% | 1g |
£320.00 | 2022-03-01 | |
| TRC | M235855-100mg |
1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide |
618090-91-8 | 100mg |
$ 225.00 | 2022-06-04 | ||
| Fluorochem | 033642-250mg |
1-p-Tolyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid hydrazide |
618090-91-8 | 95% | 250mg |
£167.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626570-100mg |
1-(P-tolyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide |
618090-91-8 | 98% | 100mg |
¥1606.00 | 2024-05-06 |
1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide 関連文献
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
618090-91-8 (1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide) 関連製品
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
